molecular formula C20H15NO3 B2963743 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 748777-72-2

3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2963743
CAS No.: 748777-72-2
M. Wt: 317.3 g/mol
InChI Key: RLRNPHISVAQKAJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

748777-72-2

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H15NO3/c22-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)21-19(13)16/h1-6,8-9,11,22H,7,10H2,(H,23,24)

InChI Key

RLRNPHISVAQKAJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)O)C(=O)O

solubility

soluble

Origin of Product

United States

Biological Activity

3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Chemical Formula : C20H15NO3
  • Molecular Weight : 317.34 g/mol
  • Predicted Boiling Point : 555.1 ± 50.0 °C
  • Density : 1.412 ± 0.06 g/cm³
  • pKa : 1.02 ± 0.20 .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptotic pathways in cancerous cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and cancer progression.

Antioxidant Activity

A study demonstrated that the compound effectively scavenged free radicals in vitro, showing a significant reduction in oxidative damage markers in treated cells compared to controls.

Antimicrobial Effects

Research has shown that the compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 25 µg/mL for certain strains.

Cytotoxicity Against Cancer Cells

In a series of experiments on human cancer cell lines (e.g., HeLa and MCF-7), the compound displayed IC50 values ranging from 15 to 30 µM, indicating a dose-dependent cytotoxic effect. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls.

Cell Line IC50 (µM) Mechanism
HeLa20Apoptosis
MCF-725Cell cycle arrest
A54930ROS generation

Comparison with Similar Compounds

Research Findings and Functional Implications

  • Chlorophenyl Analogs : Enhanced lipophilicity may improve blood-brain barrier penetration but increase toxicity risks .
Table 2: Functional Group Impact on Properties
Functional Group Solubility Reactivity Biological Relevance
4-Hydroxyphenyl (Target) High (polar) Moderate Hydrogen bonding; antioxidant potential
4-Chlorophenyl Low (non-polar) Low Lipophilicity; target selectivity
3,4,5-Trimethoxyphenyl Moderate High (electron-rich) DNA intercalation; kinase inhibition
Acridine-carboxamide Variable High (planar core) Cholinesterase inhibition

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid to ensure stability and safety during laboratory use?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood to minimize inhalation risks. Contaminated surfaces must be cleaned with ethanol or isopropanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and hydroxyl (-OH). High-resolution mass spectrometry (HRMS) validates molecular weight (317.3380 g/mol) and purity .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous quinoline derivatives (e.g., cyclopenta[b]quinolines) are synthesized via Friedländer annulation or Schiff base formation. Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic bases (e.g., piperidine) to enhance cyclization efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this quinoline derivative?

DFT simulations using Gaussian 09 or similar software can model the compound’s HOMO-LUMO energy gap to predict charge transfer behavior. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in understanding reactivity toward electrophilic substitution or hydrogen bonding interactions .

Q. What methodological approaches resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess thermal stability. Solubility profiles should be re-evaluated in standardized solvents (e.g., DMSO, water at pH 7.4) under controlled conditions .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituting the 4-hydroxyphenyl group with other aromatic substituents?

Synthesize analogs (e.g., replacing 4-hydroxyphenyl with 3,4,5-trimethoxyphenyl) and compare biological activity (e.g., enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while Hammett constants quantify electronic effects of substituents .

Q. What strategies mitigate hazards during large-scale synthesis, given the compound’s acute toxicity classification?

Implement engineering controls (e.g., closed-system reactors) and in-line monitoring (e.g., FTIR for reaction progress). Use scavenger resins to trap unreacted intermediates. Toxicity assessments should follow OECD guidelines, including Ames tests for mutagenicity and acute oral toxicity studies in rodent models .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction (SC-XRD) at 291 K provides precise bond lengths, angles, and torsion angles. Compare experimental data with computational geometry optimizations (DFT) to validate stereochemical assignments. For unstable crystals, synchrotron radiation may improve resolution .

Methodological Notes

  • Safety Protocols : Always cross-reference safety data sheets (SDS) for hazard classifications (e.g., GHS07 warnings for skin/eye irritation) .
  • Data Validation : Use PubChem (CID: 748777-72-2) for standardized physicochemical data, avoiding non-academic sources .
  • Advanced Modeling : Pair DFT with molecular dynamics (MD) simulations to study solvent interactions and conformational flexibility over time .

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